Acetamide, 2,2'-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-
Description
The compound "Acetamide, 2,2'-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-" (hereafter referred to as Compound A) is a structurally complex acetamide derivative characterized by a central 1,4-phenylene core conjugated with bis(imino-isoindolylidene) moieties. The molecule features two cyano groups and methyl substituents on the acetamide nitrogen atoms, contributing to its electronic and steric properties.
Properties
CAS No. |
106200-35-5 |
|---|---|
Molecular Formula |
C30H22N8O2 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(2E)-2-cyano-2-[3-[4-[[(3E)-3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-1-yl]amino]anilino]isoindol-1-ylidene]-N-methylacetamide |
InChI |
InChI=1S/C30H22N8O2/c1-33-29(39)23(15-31)25-19-7-3-5-9-21(19)27(37-25)35-17-11-13-18(14-12-17)36-28-22-10-6-4-8-20(22)26(38-28)24(16-32)30(40)34-2/h3-14H,1-2H3,(H,33,39)(H,34,40)(H,35,37)(H,36,38)/b25-23+,26-24+ |
InChI Key |
VZAHNWMTDWVSNH-OGGGYYITSA-N |
Isomeric SMILES |
CNC(=O)/C(=C\1/N=C(C2=CC=CC=C12)NC3=CC=C(C=C3)NC4=N/C(=C(/C(=O)NC)\C#N)/C5=CC=CC=C45)/C#N |
Canonical SMILES |
CNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)NC4=NC(=C(C#N)C(=O)NC)C5=CC=CC=C54)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) typically involves multiple steps. One common synthetic route includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2,2’-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Structural Comparison
Compound A is distinguished from other acetamide derivatives by its fused isoindolylidene-imino-phenylene framework. Key structural analogs include triazole-linked acetamides (e.g., compounds 6a-m and 7a-m from ), which feature 1,2,3-triazole rings synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Unlike these triazole derivatives, Compound A lacks heterocyclic linkers but incorporates isoindolylidene units, which enhance rigidity and planar conjugation (Table 1).
Table 1: Structural Features of Compound A vs. Triazole-Linked Acetamides
| Feature | Compound A | Triazole-Linked Acetamides (e.g., 6b, 6c) |
|---|---|---|
| Core Structure | Bis(imino-isoindolylidene)-phenylene | 1,2,3-Triazole with naphthyloxy and aryl groups |
| Functional Groups | Cyano, methyl, imino | Nitro, carbonyl, triazole |
| Conjugation | Extended π-system due to fused aromatic cores | Moderate conjugation via triazole and aryl rings |
| Electron Effects | Strong electron-withdrawing cyano groups | Electron-withdrawing nitro groups (e.g., 6b, 6c) |
Physicochemical Properties
- IR Spectroscopy: Compound A’s cyano groups would exhibit strong stretches near 2200–2250 cm⁻¹, absent in triazole derivatives like 6b, which show nitro group asymmetric stretches (~1500 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) .
- NMR: The aromatic proton environment of Compound A would differ significantly due to its fused isoindolylidene system, likely resulting in downfield shifts for protons adjacent to imino groups. In contrast, 6b displays distinct signals for triazole protons (δ 8.36 ppm) and nitro-substituted aryl groups (δ 8.61 ppm) .
- Solubility: Compound A’s rigid, planar structure may reduce solubility in polar solvents compared to triazole derivatives, though the cyano groups could mitigate this by introducing polarity.
Biological Activity
Acetamide, 2,2'-(1,4-phenylenebis(imino-1H-isoindol-3-yl-1-ylidene))bis(2-cyano-N-methyl-) is a complex organic compound with significant potential in various biological applications. Its unique molecular structure includes multiple functional groups that contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential applications based on diverse research findings.
Molecular Structure and Synthesis
The compound features a bis(imino) structure linked to isoindole moieties, characterized by its molecular formula and weight of 526.55 g/mol. The synthesis typically involves multi-step organic reactions requiring precise control of conditions to achieve high yields and purity. Key steps in the synthesis include:
- Formation of Isoindole Framework : Utilizing appropriate precursors to form the isoindole backbone.
- Imino Linkage Creation : Employing condensation reactions to establish the imino linkages.
- Cyano Group Incorporation : Introducing cyano groups through nucleophilic addition reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related acetamide compounds. For instance, derivatives have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The activity was assessed using inhibition zone measurements compared to standard antibiotics like chloramphenicol.
| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| Compound A | 80.0 | 42.1 |
| Compound B | 75.0 | 50.0 |
| Chloramphenicol | 100 | 100 |
Heme Oxygenase Inhibition
Another area of investigation involves the compound's role as a heme oxygenase (HO) inhibitor. Compounds derived from acetamide structures have been tested for their inhibitory properties towards HO-1 and HO-2 enzymes, essential in various physiological processes.
| Compound | IC50 (μM) HO-1 | IC50 (μM) HO-2 |
|---|---|---|
| Compound X | ≤ 8 | Not specified |
| Compound Y | 10 | 15 |
These findings suggest that modifications in the acetamide structure can lead to varying degrees of enzyme inhibition, indicating potential therapeutic applications in diseases where HO activity is implicated.
Study on Antibacterial Properties
In a study conducted by El-Saghier et al., a series of imidazolidinones derived from acetamide structures were synthesized and tested for antibacterial activity. The results showed that specific derivatives exhibited potent activity against common bacterial strains, with some achieving up to 80% effectiveness against E. coli .
Evaluation of Heme Oxygenase Inhibitors
Research published on novel acetamide-based HO inhibitors demonstrated that certain derivatives had IC50 values below 8 μM for HO-1, indicating strong inhibitory effects . This suggests potential applications in treating conditions associated with oxidative stress and inflammation.
Q & A
Q. What are the standard synthetic protocols for preparing derivatives of this acetamide compound?
The synthesis typically involves 1,3-dipolar cycloaddition between azides and alkynes, catalyzed by Cu(OAc)₂ in a solvent system (e.g., t-BuOH:H₂O, 3:1). Key steps include:
- Reaction monitoring via TLC (hexane:ethyl acetate, 8:2).
- Quenching with ice, extraction with ethyl acetate, and purification via recrystallization (ethanol) .
- Example: Synthesis of triazole-linked acetamide derivatives (e.g., compound 6a ) achieved 52–65% yield under these conditions .
Table 1: Representative Reaction Conditions and Yields
| Derivative | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6a | Cu(OAc)₂ | t-BuOH/H₂O | 6 | 58 |
| 6b | Cu(OAc)₂ | t-BuOH/H₂O | 8 | 52 |
Q. How is spectroscopic characterization (IR, NMR) utilized to confirm the structure of this compound?
- IR spectroscopy identifies functional groups:
- C=O stretch at ~1670 cm⁻¹ (amide carbonyl).
- Nitro group asymmetric stretch at ~1500–1535 cm⁻¹ (e.g., 6b , 6c ) .
- NMR resolves regiochemistry:
- ¹H NMR: Triazole proton at δ 8.36 ppm (6b ) confirms cycloadduct formation.
- ¹³C NMR: Carbonyl signal at δ 165.0 ppm (6b ) validates acetamide linkage .
Q. What are the key considerations for assessing purity during synthesis?
- TLC monitoring with hexane:ethyl acetate (8:2) to track reaction progress.
- Recrystallization in ethanol removes unreacted azides/alkynes.
- HRMS validates molecular ion peaks (e.g., [M+H]⁺ for 6b : calc. 404.1359, found 404.1348) .
Q. How does the reactivity of cyanoacetamide derivatives influence functionalization?
The cyano group enables nucleophilic substitution or condensation reactions. For example:
Q. What are the stability profiles of this compound under varying conditions?
Limited hazard data exist, but standard handling includes:
- Storage in anhydrous environments (hygroscopicity risk).
- Avoidance of strong acids/bases to prevent decomposition of the isoindole core .
Advanced Research Questions
Q. How can regioselectivity challenges in 1,3-dipolar cycloaddition be addressed for asymmetric derivatives?
- Catalyst optimization : Cu(OAc)₂ promotes regioselective triazole formation, but steric effects from substituents (e.g., nitro groups in 6b ) may require adjusted stoichiometry .
- Solvent tuning : Polar solvents (e.g., H₂O) enhance dipolar interactions, favoring specific transition states.
Q. What computational methods are suitable for predicting electronic properties of this compound?
- DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps to predict redox behavior.
- X-ray crystallography (as in ) resolves π-π stacking in isoindole-phenyl frameworks, guiding supramolecular design .
Q. How do substituents (e.g., nitro, cyano) modulate bioactivity in related acetamide derivatives?
- Nitro groups enhance electron-withdrawing effects, potentially improving binding to biological targets (e.g., apremilast analogs for anti-inflammatory activity) .
- Cyanos stabilize tautomeric forms, influencing hydrogen-bonding interactions (e.g., indole-3-acetamide antioxidants in ) .
Table 2: Substituent Effects on Bioactivity
| Substituent | Observed Effect | Example Derivative |
|---|---|---|
| -NO₂ | Increased anti-inflammatory activity | Apremilast |
| -CN | Enhanced antioxidant capacity | 2-Cyano-N-phenylacetamide |
Q. What mechanistic insights explain the role of copper catalysts in cycloaddition reactions?
- Cu(I) intermediates coordinate to alkynes, lowering activation energy for azide-alkyne coupling.
- Kinetic studies reveal rate dependence on [Cu(OAc)₂] (10 mol% optimal for 6a–6c ) .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
